molecular formula C14H18O B14213474 Benzenemethanol, 4-(5-methyl-1-hexynyl)- CAS No. 830329-16-3

Benzenemethanol, 4-(5-methyl-1-hexynyl)-

Cat. No.: B14213474
CAS No.: 830329-16-3
M. Wt: 202.29 g/mol
InChI Key: NFAIUTDXLLMBTI-UHFFFAOYSA-N
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Description

Benzenemethanol, 4-(5-methyl-1-hexynyl)-, is a substituted benzyl alcohol derivative characterized by a benzene ring with a methanol group at the para position and a 5-methyl-1-hexynyl substituent.

Properties

CAS No.

830329-16-3

Molecular Formula

C14H18O

Molecular Weight

202.29 g/mol

IUPAC Name

[4-(5-methylhex-1-ynyl)phenyl]methanol

InChI

InChI=1S/C14H18O/c1-12(2)5-3-4-6-13-7-9-14(11-15)10-8-13/h7-10,12,15H,3,5,11H2,1-2H3

InChI Key

NFAIUTDXLLMBTI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC#CC1=CC=C(C=C1)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanol, 4-(5-methyl-1-hexynyl)- typically involves the alkylation of benzyl alcohol derivatives with appropriate alkynyl halides. One common method includes the reaction of 4-bromobenzyl alcohol with 5-methyl-1-hexyne in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for Benzenemethanol, 4-(5-methyl-1-hexynyl)- are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms are often employed in industrial settings to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Benzenemethanol, 4-(5-methyl-1-hexynyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenemethanol, 4-(5-methyl-1-hexynyl)- has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its pharmacological effects and potential therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Benzenemethanol, 4-(5-methyl-1-hexynyl)- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the alkyne group can participate in click chemistry reactions. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key properties and applications of Benzenemethanol, 4-(5-methyl-1-hexynyl)-, with analogous compounds:

Compound Substituents Molecular Formula Key Properties Applications References
4-(5-methyl-1-hexynyl)-benzenemethanol 5-methyl-1-hexynyl (alkyne chain) C₁₃H₁₆O Predicted high hydrophobicity due to alkyne chain; potential thermal stability. Likely intermediate in fine chemicals or catalysis (inferred from alkyne reactivity). N/A
4-(dimethylamino)-α-(dioctylphosphinyl)-benzenemethanol Dimethylamino, phosphinyl groups C₂₂H₄₅NOP Liquid at room temperature; soluble in organic solvents; strong ligand properties. Homogeneous catalysis (e.g., transition metal complex formation).
4-hydroxybenzenemethanol Hydroxy group C₇H₈O₂ Polar, hygroscopic; participates in hydrogen bonding. Peptide synthesis; pharmaceutical intermediates.
4-(phenylthio)benzenemethanol Phenylthio group C₁₃H₁₂OS Moderate solubility in polar solvents; sulfur enhances electronic diversity. Pharmaceutical intermediates; potential antioxidant applications.
1-Phenyl-2-propyn-1-ol Propargyl group C₉H₈O Reactive alkyne; lower molecular weight (132.16 g/mol). Building block in click chemistry or polymer synthesis.

Key Observations:

Substituent Effects on Reactivity: The 5-methyl-1-hexynyl group in the target compound introduces steric bulk and electron-withdrawing characteristics, which may slow nucleophilic reactions compared to smaller substituents (e.g., hydroxy or methylamino groups) .

Physical Properties: Longer alkyne chains (e.g., hexynyl vs. This contrasts with 4-hydroxybenzenemethanol, which is water-miscible due to its polar hydroxy group .

Applications :

  • Phosphinyl-substituted derivatives (e.g., ) excel as ligands in catalysis, while the target compound’s alkyne may favor applications in cross-coupling reactions or polymer precursors .

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